molecular formula C17H25N3O4 B3125344 tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate CAS No. 323578-34-3

tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate

Cat. No.: B3125344
CAS No.: 323578-34-3
M. Wt: 335.4 g/mol
InChI Key: DVMHCFBGNOEPLX-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate (CAS 323578-34-3) is a versatile piperidine-based chemical intermediate with significant utility in modern antiviral and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amine on the piperidine ring, a key functional group that serves as a crucial building block for the synthesis of more complex molecules . Its primary research value lies in its role as a key precursor in the synthesis of 1,4,4-trisubstituted piperidines, a class of compounds investigated as novel, non-covalent inhibitors of coronavirus main protease (M pro ) . These inhibitors have shown micromolar activity against human coronavirus 229E and SARS-CoV-2, acting at the stage of viral polyprotein processing . The synthetic route to these inhibitors is often achieved via a one-step Ugi four-component reaction (Ugi-4CR) from commercially available reagents, allowing for the efficient creation of diverse chemical libraries for screening purposes . Beyond antiviral applications, the core structure is a fundamental intermediate in developing therapeutics for other conditions, and it is commonly used in creating peptide and small molecule libraries to accelerate drug discovery . This product is presented as a yellow to pale yellow solid and must be stored sealed in a dry environment at room temperature (20 to 22 °C) to maintain stability . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly prohibited for personal use.

Properties

IUPAC Name

tert-butyl N-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(7-5-13)20(22)23/h4-7,14H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMHCFBGNOEPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153818
Record name 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323578-34-3
Record name 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=323578-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the nitrobenzyl group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the piperidine derivative.

    Protection of the amine group: The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine ring using tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk synthesis of intermediates: Large quantities of piperidine derivatives and nitrobenzyl halides are synthesized and purified.

    Automated reaction systems: Automated systems are employed to carry out the nucleophilic substitution and Boc protection reactions under controlled conditions.

    Purification and quality control: The final product is purified using techniques such as recrystallization and chromatography, followed by rigorous quality control to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

  • Employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists.

Medicine:

  • Serves as a precursor in the synthesis of drugs targeting various diseases, including HIV and cancer.

Industry:

  • Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound primarily targets bacterial cells, where it induces depolarization of the bacterial cytoplasmic membrane. This leads to the dissipation of the bacterial membrane potential, ultimately resulting in bacterial cell death. The compound’s selectivity for bacterial cells over mammalian cells makes it a promising candidate for the development of novel antibacterial agents.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) generally result in lower yields compared to electron-donating groups (e.g., CH₃), likely due to steric or electronic effects during alkylation .
  • Bulky substituents (e.g., 3-phenylpropyl) reduce yields, suggesting steric hindrance impacts reaction efficiency .

Physicochemical Properties

NMR Data Comparison:

  • tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate :
    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.30 (s, 3H, CH₃), 7.07 (s, 4H, Ar-H) .
  • tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate :
    • ¹H NMR (CDCl₃): δ 7.24–7.27 (d, 4H, Ar-H) .

Key Observations :

  • Methyl and chloro substituents produce distinct splitting patterns in aromatic protons, reflecting differences in electronic environments .
  • The Boc group consistently appears as a singlet near δ 1.44–1.45 in all derivatives .

Functional Group Transformations

  • Nitro to Amine Reduction: The 4-nitrobenzyl group in the target compound can be reduced to an amine using SnCl₂ in ethanol, enabling access to pharmacologically active amines . This contrasts with chloro or methyl analogs, which lack reducible groups .
  • Boc Deprotection : All derivatives undergo Boc removal with TFA, generating free amines for further coupling (e.g., with acridine or pyrimidine moieties) .

Biological Activity

Introduction

tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate (CAS No. 323578-34-3) is a synthetic compound characterized by its unique molecular structure, featuring a piperidine ring with a tert-butyl group and a nitrobenzyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula: C17H25N3O4
  • Molecular Weight: 335.403 g/mol
  • Synonyms: tert-butyl N-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]carbamate; SCHEMBL16653853

1. Anti-inflammatory Potential

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. The nitrobenzyl moiety can enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The structural components, particularly the nitro group, are known to contribute to the biological activity of similar compounds, which could lead to interactions with microbial enzymes or cellular structures.

Study Overview

A study conducted on related piperidine derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory responses in various diseases. Although specific data on this compound is scarce, its structural analogs have shown promise in similar assays.

Compound NameBiological ActivityReference
Piperidine Derivative AAnti-inflammatory
Piperidine Derivative BAntimicrobial
tert-butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamatePotentially similar activities

Synthesis and Applications

The synthesis of this compound typically involves the reaction of piperidine derivatives with nitrobenzyl carbamates under controlled conditions. This synthetic pathway can be optimized for yield and purity based on laboratory conditions.

Applications:

  • Pharmaceutical Development: The compound's unique structure positions it as a valuable candidate for drug development, particularly in creating new anti-inflammatory or antimicrobial agents.
  • Research Tool: It may serve as a model compound for studying the biological effects of piperidine derivatives.

Q & A

Q. What are the standard laboratory synthesis protocols for tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate?

The compound is synthesized via a multi-step reaction:

  • Step 1 : React 4-nitrobenzyl bromide with piperidin-4-amine to form 1-(4-nitrobenzyl)piperidin-4-amine.
  • Step 2 : Protect the amine group using tert-butyl chloroformate in dichloromethane with a base (e.g., triethylamine) at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC.

Q. How is the purity and structural integrity of the compound validated in academic research?

Analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carbamate formation.
  • Mass spectrometry (ESI-TOF) for molecular weight verification.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold) .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer screening : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled-up production in academic settings?

  • Solvent optimization : Replace dichloromethane with THF to improve solubility of intermediates.
  • Catalyst screening : Test DMAP or Hünig’s base to enhance carbamate formation efficiency.
  • Continuous flow systems : Reduce reaction time and improve reproducibility .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) with triplicate measurements.
  • Target validation : Perform kinase profiling or receptor binding assays to confirm specificity.
  • Metabolic stability testing : Incubate with liver microsomes to assess if metabolites interfere with activity .

Q. How does the nitro group’s position (para vs. meta) on the benzyl ring influence bioactivity?

A comparative SAR study using analogs revealed:

Substituent PositionAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
4-nitro (target)12.3 ± 1.58.2
3-nitro 28.7 ± 2.132.4
The para-nitro group enhances electron-withdrawing effects, improving target binding affinity .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Proteomics : SILAC labeling to quantify changes in protein expression post-treatment.
  • Molecular docking : Simulate interactions with caspase-3 or tubulin using AutoDock Vina .

Q. How can metabolic stability be improved for in vivo studies?

  • Prodrug design : Modify the carbamate to a carbonate ester for slower hydrolysis.
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Methodological Guidance

Q. What computational tools predict the compound’s ADME properties?

  • SwissADME : Estimates logP (2.1), bioavailability (55%), and blood-brain barrier permeability.
  • pkCSM : Predicts renal clearance (0.45 mL/min/kg) and hepatic metabolism .

Q. How are reaction intermediates characterized during mechanism studies?

  • Trapping experiments : Use in-situ IR to detect transient species (e.g., acyl intermediates).
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs for tracking nitro group reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate

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